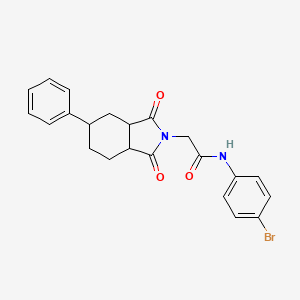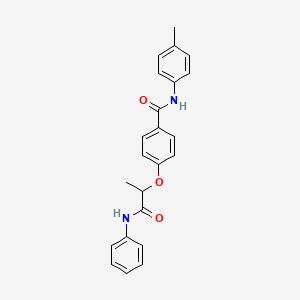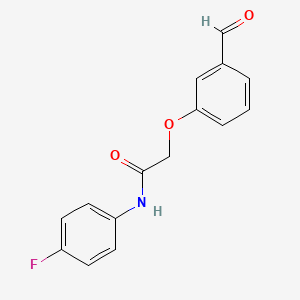
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been developed for the treatment of chronic pain. The compound was first synthesized in 2010 by the French pharmaceutical company Biotrial, and has since been the subject of intense scientific research due to its potential therapeutic applications.
Mecanismo De Acción
BIA 10-2474 is a selective inhibitor of FAAH, which plays a key role in the metabolism of endocannabinoids. Endocannabinoids are naturally occurring molecules in the body that bind to cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the body, leading to pain relief.
Biochemical and physiological effects:
BIA 10-2474 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its role as a FAAH inhibitor, the compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to increase levels of anandamide, an endocannabinoid that is involved in the regulation of pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BIA 10-2474 as a research tool is its selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other pathways. However, the compound has also been associated with some limitations in lab experiments, including its potential toxicity at high doses and its potential to bind to other proteins in the body.
Direcciones Futuras
There are a number of potential future directions for research on BIA 10-2474. One area of focus is the development of more selective FAAH inhibitors that do not have the potential for toxicity seen with BIA 10-2474. Another potential direction is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is ongoing research into the potential therapeutic applications of BIA 10-2474, including its potential as a treatment for chronic pain, anxiety, and depression.
Aplicaciones Científicas De Investigación
BIA 10-2474 has been the subject of numerous scientific studies, with a particular focus on its potential as a treatment for chronic pain. In preclinical studies, the compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the body, which can lead to pain relief.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-16-7-9-17(10-8-16)24-20(26)13-25-21(27)18-11-6-15(12-19(18)22(25)28)14-4-2-1-3-5-14/h1-5,7-10,15,18-19H,6,11-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDYVWYRCSCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4176373.png)
![2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4176376.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4176389.png)
![N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B4176397.png)
amino]-N-cycloheptylbenzamide](/img/structure/B4176405.png)
![6-(4-fluorophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176423.png)

![ethyl 4-{[{[3-(4-morpholinyl)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4176437.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176439.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4176440.png)
![N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4176443.png)

![ethyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4176457.png)
